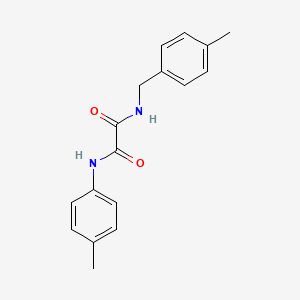![molecular formula C24H22N2O4 B4955410 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its potential anticancer activity, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide in lab experiments is its potential anticancer activity. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. However, there are also some limitations to using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide in lab experiments. One limitation is that the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research on N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide. One area of research could be to further investigate its potential anticancer activity and to identify the specific signaling pathways and enzymes that it targets. Another area of research could be to investigate the potential use of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide in other disease areas, such as inflammation and neurodegenerative diseases. Additionally, future research could focus on developing more potent and selective analogs of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide that could be used in both basic and clinical research.
合成方法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide involves the reaction of 4-(1,3-benzoxazol-2-yl)-3-hydroxyphenylboronic acid with 3-butoxybenzoyl chloride in the presence of a palladium catalyst. This method has been reported to yield N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide with a high degree of purity and in good yields.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-13-29-18-8-6-7-16(14-18)23(28)25-17-11-12-19(21(27)15-17)24-26-20-9-4-5-10-22(20)30-24/h4-12,14-15,27H,2-3,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXDAQHNLLOKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)


![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)
![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)
![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
![4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4955396.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-thienylmethyl)benzamide](/img/structure/B4955427.png)